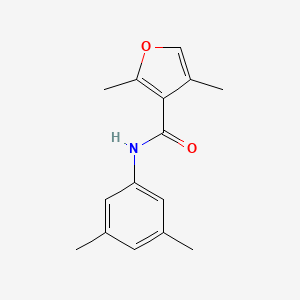

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide

Description

N-(3,5-Dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a 2,4-dimethylfuran ring linked via a carbonyl group to a 3,5-dimethylphenyl anilide moiety. The compound’s design aligns with trends in herbicide development, where substituent positioning and electronic effects are critical for targeting biological systems such as photosynthetic electron transport (PET) .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKVCGTWPJVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(OC=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,4-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Insights :

- Substituent Position : Meta-substitution (3,5-) on the phenyl ring maximizes PET inhibition regardless of electronic nature (electron-donating or withdrawing) .

- Core Structure Impact : The hydroxynaphthalene core in analogs enhances π-π stacking with chloroplast proteins, a feature absent in the furan-based target compound. This suggests that while N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide may retain some activity due to its substituents, its efficacy could differ due to the furan ring’s reduced aromaticity compared to naphthalene .

Solid-State Structural Properties

The 3,5-dimethylphenyl group’s influence on crystal packing is evident in structurally related acetamides. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, while mono-substituted analogs (e.g., 3-chloro or 3-methyl) have one . Comparative lattice parameters are shown below:

Key Insights :

- Meta-Substitution : The 3,5-dimethyl group increases molecular symmetry and packing efficiency, likely due to reduced steric clashes compared to ortho-substituted analogs.

- Electron Effects : Strong electron-withdrawing groups (e.g., nitro) significantly alter lattice constants, but methyl groups primarily influence steric interactions .

Electronic and Lipophilicity Trends

The 3,5-dimethylphenyl group in the target compound contributes to:

- Lipophilicity: Increased logP compared to unsubstituted or mono-substituted analogs, enhancing membrane permeability.

In contrast, N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide combines high lipophilicity with electron-withdrawing effects, achieving similar PET inhibition despite differing electronic profiles . This highlights the multifactorial nature of structure-activity relationships.

Biological Activity

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a furan ring substituted with dimethyl groups and an amide functional group. The structural formula is represented as follows:

This configuration is believed to influence its reactivity and interaction with biological targets.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This interaction can prevent substrate binding and subsequent catalysis.

- Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways that influence cellular responses.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress within cells.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies report that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, it has demonstrated cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer (MCF-7) | 0.5 |

| Lung Cancer (A549) | 0.8 |

| Colon Cancer (HT-29) | 0.6 |

These findings suggest that this compound could serve as a lead compound in the development of new anticancer therapies.

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 50 μg/mL for both strains. This highlights its potential application in treating bacterial infections.

- Cytotoxicity in Cancer Models : In a comparative study involving several anticancer agents, this compound showed enhanced cytotoxicity compared to standard treatments like doxorubicin, indicating its potential as an effective alternative in cancer therapy .

Research Applications

The compound's unique properties make it suitable for various scientific research applications:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.

- Pharmacological Studies : Investigating its role as a potential drug candidate due to its structural similarity to known active compounds.

- Material Science : Utilized in developing advanced materials due to its chemical stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.